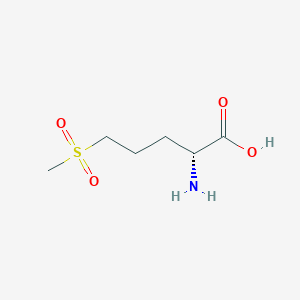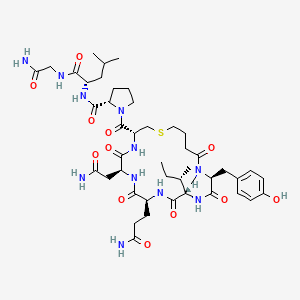
methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound features a difluorophenyl group, which can impart unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2,3-difluorocinnamic acid+methanolacid catalystmethyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the ester group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2,3-difluorobenzoic acid.
Reduction: 2,3-difluorophenylpropanol.
Substitution: Various halogenated derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: Utilized in studies of enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific biological activities.
Industry
Fragrance and Flavor: Due to its ester group, it may be used in the formulation of fragrances and flavors.
作用機序
The mechanism of action for methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The difluorophenyl group can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl cinnamate: Similar ester structure but without fluorine atoms.
Methyl 3-(2,3-dichlorophenyl)prop-2-enoate: Contains chlorine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate can significantly alter its chemical properties, such as reactivity and stability, compared to non-fluorinated analogs. Fluorine atoms can also influence biological activity, making this compound unique in its interactions with biological systems.
特性
分子式 |
C10H8F2O2 |
|---|---|
分子量 |
198.17 g/mol |
IUPAC名 |
methyl 3-(2,3-difluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8F2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3 |
InChIキー |
JXNDWCFVMLOUHP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC1=C(C(=CC=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


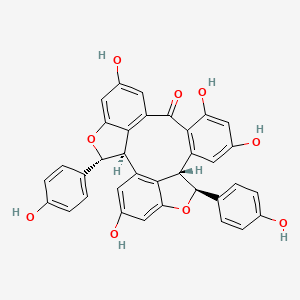
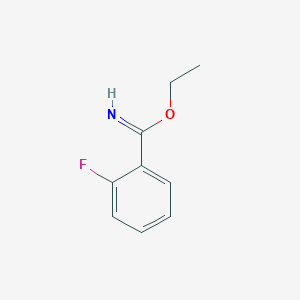
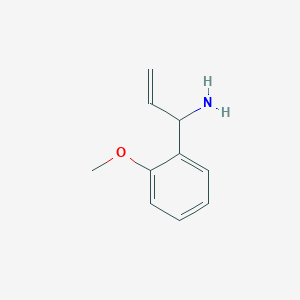
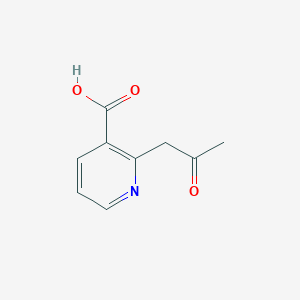
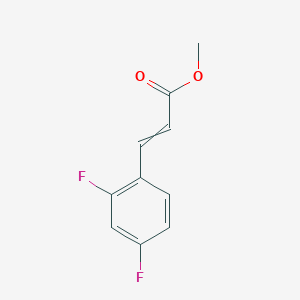
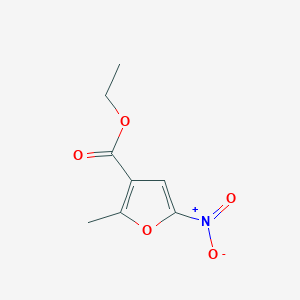
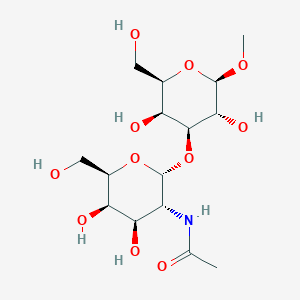
![2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride](/img/structure/B12434746.png)
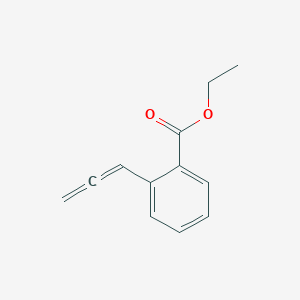
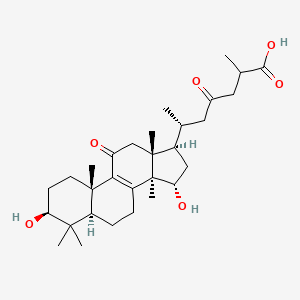
![Fumaric acid; methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B12434757.png)
![[(5-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12434767.png)
